Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a 4-chlorophenyl ketone group at the N-1 position and a methyl substituent at the C-3 position of the pyrazole ring. The ethyl ester at C-5 enhances its lipophilicity, making it a candidate for agrochemical or pharmaceutical applications. Its molecular structure is defined by a balance of electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups, influencing its reactivity, solubility, and biological interactions .
Properties
CAS No. |
618070-40-9 |
|---|---|
Molecular Formula |
C15H15ClN2O3 |
Molecular Weight |
306.74 g/mol |
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-21-15(20)13-8-10(2)17-18(13)9-14(19)11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
XZTUMTHZWJIMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyrazole ring and introduces the ethyl ester and chlorophenyl groups. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to pyrazole derivatives with modifications in substituents, aromatic rings, and functional groups (Table 1). Key analogs include:
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Electron Effects : The 4-chlorophenyl group in the target compound introduces strong electron-withdrawing effects compared to methoxyphenyl (electron-donating in compound 4i, ) or methylphenyl (weakly donating in ). This impacts charge distribution and reactivity.
- Biological Relevance : Bromine in compound 4i () may improve halogen bonding in biological targets, while fluorophenyl () enhances metabolic stability.
Physical and Spectral Properties
Melting Points and Solubility :
Spectral Data :
- NMR : The 4-chlorophenyl group in the target compound would produce distinct aromatic proton signals (δ ~7.4–7.6 ppm in ¹H NMR) compared to fluorophenyl (δ ~7.0–7.2 ppm, ) or methoxyphenyl (δ ~6.8–7.0 ppm, ).
- 15N NMR : Pyrazole N-1 and N-2 chemical shifts (e.g., δN −181.8 and −67.6 in ) vary with substituent electronegativity.
Biological Activity
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Synthesis of the Compound
The synthesis of this compound involves several chemical reactions including the formation of pyrazole derivatives. The compound is synthesized from readily available starting materials through a series of steps including bromination and Suzuki coupling reactions.
Key Steps in Synthesis:
- Formation of Pyrazole Ring: The initial step involves the reaction of 3(5)-aryl-1H-pyrazole-5(3)-carboxylates with various aryl halides.
- Modification: Subsequent modifications such as N-alkylation and bromination enhance the biological activity of the resulting compounds.
- Final Product Isolation: The final compound is isolated through recrystallization or chromatography techniques.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various human colorectal cancer cell lines, including HCT116, HT29, and SW480. In vitro studies show that the compound inhibits cell proliferation at low micromolar concentrations.
Table 1: Cytotoxic Activity Against Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.6 | Induction of apoptosis |
| HT29 | 4.8 | Cell cycle arrest |
| SW480 | 6.2 | Inhibition of proliferation |
The mechanism by which this compound exerts its anticancer effects involves:
- Apoptosis Induction: The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: It disrupts the normal cell cycle progression, preventing cancer cells from dividing and proliferating.
Case Studies
Several studies have been conducted to evaluate the pharmacological properties and therapeutic potential of this compound:
- Study on HCT116 Cells: A study published in RSC Advances demonstrated that this compound significantly reduced cell viability in HCT116 cells through apoptosis induction mechanisms .
- HT29 Cell Line Evaluation: Another investigation focused on HT29 cells reported an IC50 value of 4.8 µM, indicating potent activity against this colorectal cancer model .
- SW480 Cell Line Assessment: Research on SW480 cells showed that the compound inhibited cell growth effectively, supporting its potential as a therapeutic agent against colorectal cancer .
Q & A
Q. What are the typical synthetic routes for preparing Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate?
The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. Key intermediates, such as ethyl pyrazole carboxylates, are synthesized via nucleophilic substitution or coupling reactions. For example, the 2-(4-chlorophenyl)-2-oxoethyl group is introduced through alkylation of the pyrazole nitrogen using α-bromo ketones. Optimization of reaction conditions (e.g., anhydrous solvents like DMF, temperatures between 60–80°C, and catalysts like Pd(PPh₃)₄ for Suzuki couplings) is critical for yield and purity . Side reactions, such as over-alkylation or ester hydrolysis, require monitoring via TLC or HPLC.
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination. For instance, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 24.691 Å, b = 6.7678 Å, c = 17.884 Å, β = 97.184°) provide precise bond lengths and angles . Complementary techniques include:
- FT-IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters and ketones).
- NMR spectroscopy : ¹H NMR resolves substituent positions (e.g., methyl groups at δ 1.3–1.5 ppm, aromatic protons at δ 7.2–8.1 ppm).
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for improved yield and selectivity?
A Design of Experiments (DoE) approach is recommended to evaluate variables:
- Catalysts : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling steps .
- Solvent polarity : Test DMF (polar aprotic) vs. toluene (non-polar) to influence reaction kinetics.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and side products.
- Additives : Include bases like K₃PO₄ to deprotonate intermediates and enhance nucleophilicity.
Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc gradients) and validate purity by melting point analysis and HPLC (>95% purity threshold) .
Q. How can discrepancies between computational (DFT) and experimental structural data be resolved?
Discrepancies often arise from crystal packing effects or solvent interactions not modeled in DFT. To resolve:
- Compare torsional angles : X-ray data may show deviations in pyrazole ring planarity due to steric hindrance from the 4-chlorophenyl group.
- Electron density maps : Analyze residual density near electronegative atoms (e.g., Cl, O) to identify unaccounted intermolecular interactions.
- Thermal ellipsoids : Large displacements in crystallographic data suggest dynamic disorder, requiring refinement with anisotropic models .
Q. What methodologies are suitable for evaluating the compound’s bioactivity in enzyme inhibition studies?
- Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., phospholipase A2).
- Dose-response curves : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism).
- Molecular docking : Align the compound’s crystal structure with enzyme active sites (PDB ID: 1OXR) using AutoDock Vina. Validate with mutagenesis studies (e.g., replacing catalytic Serine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
